molecular formula C27H46Na2O8S2 B234031 Cholestan-3,6-diyl disulfate CAS No. 141677-53-4

Cholestan-3,6-diyl disulfate

Cat. No. B234031
CAS RN: 141677-53-4
M. Wt: 608.8 g/mol
InChI Key: LSZOEUUICRWOTO-JFEUVQKDSA-L
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Description

Cholestan-3,6-diyl disulfate is a compound that has recently gained attention in the field of scientific research due to its potential therapeutic properties. This molecule is a derivative of cholesterol and has been found to exhibit various biological activities.

Scientific Research Applications

Cholestan-3,6-diyl disulfate has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Cholestan-3,6-diyl disulfate has been shown to improve glucose metabolism and increase insulin sensitivity.

Mechanism of Action

The mechanism of action of Cholestan-3,6-diyl disulfate is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation, and activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Cholestan-3,6-diyl disulfate has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, Cholestan-3,6-diyl disulfate has been shown to improve glucose metabolism by increasing the expression of GLUT4 and reducing insulin resistance.

Advantages and Limitations for Lab Experiments

One advantage of using Cholestan-3,6-diyl disulfate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, the compound has been shown to exhibit various biological activities, making it a promising candidate for further research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the research on Cholestan-3,6-diyl disulfate. One area of interest is the development of novel therapeutic agents based on this compound. Another direction is to further investigate the mechanism of action and identify specific molecular targets. Additionally, research can be conducted to study the potential side effects and toxicity of Cholestan-3,6-diyl disulfate. Finally, studies can be conducted to investigate the effects of this compound on other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, Cholestan-3,6-diyl disulfate is a compound that has shown promise in various scientific research applications. Its anti-inflammatory, anti-cancer, and anti-diabetic effects make it a promising candidate for further research. While the mechanism of action is not fully understood, there are several future directions for research on this compound. Overall, Cholestan-3,6-diyl disulfate is an exciting area of research with the potential to lead to the development of novel therapeutic agents.

Synthesis Methods

Cholestan-3,6-diyl disulfate can be synthesized by the reaction of cholesterol with sulfuric acid under specific conditions. The reaction yields a mixture of products, and the desired compound can be isolated by column chromatography. The purity of the compound can be confirmed by using analytical techniques such as NMR and Mass Spectrometry.

properties

CAS RN

141677-53-4

Product Name

Cholestan-3,6-diyl disulfate

Molecular Formula

C27H46Na2O8S2

Molecular Weight

608.8 g/mol

IUPAC Name

disodium;[(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl] sulfate

InChI

InChI=1S/C27H48O8S2.2Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(35-37(31,32)33)24-15-19(34-36(28,29)30)11-13-27(24,5)23(20)12-14-26(21,22)4;;/h17-25H,6-16H2,1-5H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;;/m1../s1

InChI Key

LSZOEUUICRWOTO-JFEUVQKDSA-L

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+]

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C.[Na+].[Na+]

synonyms

5 alpha-cholestan-3 beta,6 alpha-diyl disulfate
cholest-3,6-di-SO4
cholestan-3,6-diyl disulfate
cholestan-3,6-diyl disulfate, disodium salt

Origin of Product

United States

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